1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone
Overview
Description
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C17H11Cl2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroaniline and acetophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Synthetic Route: The synthetic route may involve multiple steps, including condensation, cyclization, and chlorination reactions to form the final product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinoline derivatives.
Scientific Research Applications
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 2-chloroquinoline and 4-phenylquinoline share structural similarities with this compound but differ in their chemical properties and reactivity.
Chloroquinoline Compounds: Compounds such as 2,6-dichloroquinoline and 2,4-dichloroquinoline have similar chlorination patterns but may exhibit different biological activities and applications.
Phenylquinoline Derivatives: Compounds like 4-phenylquinoline and 3-phenylquinoline have similar phenyl substitution patterns but differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10(21)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(15)19/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBEXVQWODHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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